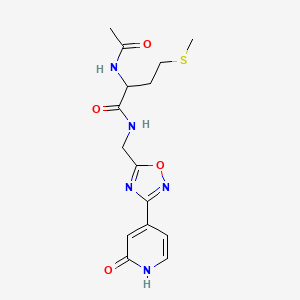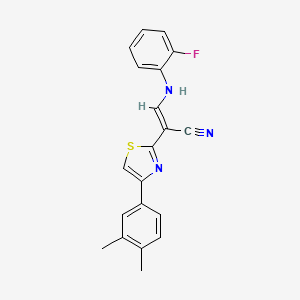
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16FN3S and its molecular weight is 349.43. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
(E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-((2-Fluorophenyl)amino)acrylonitrile and related thiazoles have significant applications in corrosion inhibition. Research by Farahati et al. (2019) demonstrates that thiazoles like ATP, PTA, and TATD can effectively inhibit corrosion on copper surfaces in 1 M HCl solution, with efficiencies around 90%. This finding suggests that these compounds can be used as corrosion inhibitors in various industrial applications (Farahati et al., 2019).
Chemical Synthesis and Structural Analysis
The compound has been involved in studies focusing on chemical synthesis and structural analysis. For instance, Frolov et al. (2005) explored the reduction of similar acrylonitriles with lithium aluminum hydride, providing insights into the synthesis of derivatives useful in various chemical processes (Frolov et al., 2005).
Organic Sensitizers in Solar Cells
The application of thiazole-based compounds extends to solar cell technology. For example, Kim et al. (2006) explored the use of organic sensitizers that include thiazole units for enhancing solar cell efficiency. These sensitizers showed high conversion efficiency, indicating their potential in photovoltaic applications (Kim et al., 2006).
Biomedical Research
In the field of biomedical research, compounds like 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile have been studied by Özen et al. (2016) for their potential anticancer activity against various cancer cell lines. This highlights the potential therapeutic applications of such compounds (Özen et al., 2016).
Antimicrobial Activities
Compounds with structures similar to (E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-((2-Fluorophenyl)amino)acrylonitrile have shown promising antimicrobial activities. Research by Ead et al. (1990) on thiazolidinone-4-thiones derivatives, for instance, revealed significant antimicrobial properties, which could be relevant in developing new antimicrobial agents (Ead et al., 1990).
Optoelectronic Applications
Anandan et al. (2018) investigated thiophene dyes, related to the compound , for their nonlinear optical limiting behavior, making them suitable for optoelectronic devices. Such studies contribute to the development of advanced materials for optical communications and sensor protection (Anandan et al., 2018).
特性
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-13-7-8-15(9-14(13)2)19-12-25-20(24-19)16(10-22)11-23-18-6-4-3-5-17(18)21/h3-9,11-12,23H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMHFHDRENMYEB-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2727681.png)
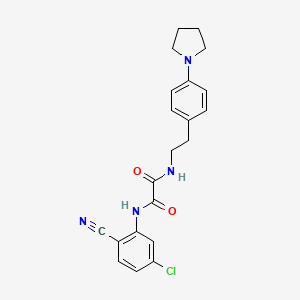
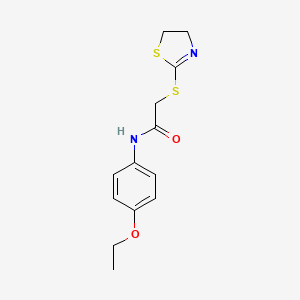
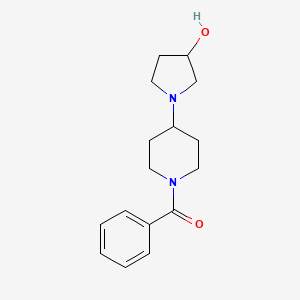
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2727689.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)
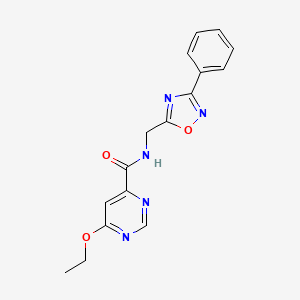
![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)
![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)


